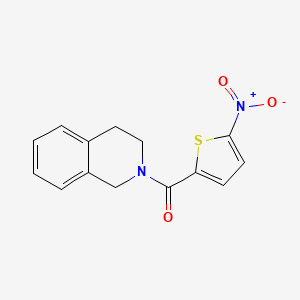
(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H12N2O3S and its molecular weight is 288.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of biological pathways, suggesting that this compound may have similar effects .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, suggesting that this compound may have similar effects .
生物活性
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrothiophen-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. It is structurally characterized by the presence of an isoquinoline moiety and a nitrothiophene group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C16H16N2O5S
- CAS Number : 879454-26-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- REV-ERB Modulation : The compound acts as a modulator of the REV-ERB receptor, which is involved in circadian rhythm regulation and metabolic processes. REV-ERB is known to influence lipid metabolism and energy homeostasis, making it a target for metabolic disorders .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of isoquinoline may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism may involve the inhibition of neuroinflammation and oxidative stress.
- Antimicrobial Activity : Some studies indicate that compounds with similar structures possess antimicrobial properties, suggesting that this compound could have potential applications in treating infections .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| REV-ERB Agonist | Modulates circadian rhythms | |
| Neuroprotection | Reduces neuroinflammation | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies
Several studies have explored the effects of related compounds on biological systems:
- Neuroprotective Study : A study investigated a related isoquinoline derivative's effects on neuronal cell lines. Results showed significant reduction in apoptosis markers when treated with the compound, indicating potential for neuroprotection .
- Metabolic Regulation : Research involving REV-ERB agonists demonstrated that these compounds could enhance exercise capacity and improve metabolic profiles in animal models. This suggests that this compound may similarly influence metabolic pathways .
- Antimicrobial Testing : In vitro assays against various bacterial strains revealed that compounds with similar nitrothiophene structures exhibited significant antimicrobial activity, warranting further investigation into this compound's efficacy against pathogens .
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(12-5-6-13(20-12)16(18)19)15-8-7-10-3-1-2-4-11(10)9-15/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFHWWJKHQCZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328483 |
Source


|
| Record name | 3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24831707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329903-15-3 |
Source


|
| Record name | 3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrothiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














